Cefaclor monohydrate
Overview
Description
Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, ears, and urinary tract . It is a semisynthetic, broad-spectrum antibiotic derived from cephalexin . Cefaclor is known for its effectiveness against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
Target of Action
Cefaclor monohydrate, a second-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the cell wall .
Mode of Action
This compound operates as a beta-lactam antibiotic , similar to penicillins . It binds to specific PBPs within the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The bactericidal action of this compound results from the inhibition of cell-wall synthesis . By binding to PBPs, it blocks the final transpeptidation step of bacterial peptidoglycan cell wall synthesis . This action disrupts the biochemical pathways involved in cell wall formation, leading to cell lysis .
Pharmacokinetics
This compound is well absorbed when administered orally on an empty stomach . Its absorption is delayed in the presence of food . Although metabolism may play a role in the disposition of cefaclor, elimination is primarily renal . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours . The serum half-life in normal subjects is 0.6 to 0.9 hour .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . It is used to treat a wide variety of bacterial infections, including pneumonia and other lower respiratory tract infections, skin infections, ear infections, throat infections, tonsillitis, and urinary tract infections .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, oxygen, carbon dioxide, humidity, light, and pH during manufacturing and storage . These factors can enhance the degradation of this compound, which is degraded by oxidation, hydrolysis, and recimization . The role of different agents like chitosan, cyclodextrin, and nanoparticles to provide protection against degradation and also to improve the bactericidal action and pharmacokinetics profile of the drug has been highlighted .
Biochemical Analysis
Biochemical Properties
Cefaclor Monohydrate, like the penicillins, is a beta-lactam antibiotic . It exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
This compound’s inhibition of cell wall synthesis leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . This process affects various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By binding to PBPs, it inhibits bacterial cell wall synthesis, leading to cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . For instance, nanoparticles containing this compound showed extended-release up to 24 hours after the first 3 hours of burst effect .
Metabolic Pathways
This compound does not undergo appreciable biotransformation in the liver . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours, the greater portion being excreted within the first 2 hours .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely facilitated by its excretion in the urine .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it binds to PBPs and inhibits cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefaclor involves several key steps, including silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decoloring, and crystallization . The process begins with the silylation of 7-aminocephalosporanic acid (7-ACCA) and potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate . This is followed by acylation and condensation reactions to form the cefaclor intermediate . Acid hydrolysis is then performed to remove protecting groups, and the product is extracted and purified through cleaning and decoloring steps . Finally, the cefaclor crystal is obtained through crystallization .
Industrial Production Methods
In industrial production, cefaclor is typically prepared in large-scale reactors under controlled conditions to ensure high yield and purity . The process involves the same key steps as the synthetic route, but on a larger scale, with additional quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Cefaclor undergoes several types of chemical reactions, including:
Oxidation: Cefaclor can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Cefaclor can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can result in various substituted derivatives of cefaclor .
Scientific Research Applications
Cefaclor has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cefaclor is often compared with other cephalosporins and beta-lactam antibiotics, such as:
Cephalexin: Cefaclor has a broader spectrum of activity compared to cephalexin, particularly against Gram-negative bacteria.
Cefadroxil: Cefaclor is more effective against certain Gram-negative bacteria than cefadroxil.
Amoxicillin: While both cefaclor and amoxicillin are effective against a wide range of bacteria, cefaclor has a slightly broader spectrum of activity.
Cefaclor’s uniqueness lies in its enhanced activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic for treating various infections .
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-GPCCPHFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022748 | |
Record name | Cefaclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.10e-01 g/L | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
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Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor. | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53994-73-3, 70356-03-5 | |
Record name | Cefaclor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cefaclor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |
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Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
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Record name | cefaclor | |
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Record name | Cefaclor | |
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Record name | Cefaclor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |
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Record name | CEFACLOR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |
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Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
327 °C | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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